molecular formula C6H5BrCl2FN B2869047 6-Bromo-3-chloro-2-fluoroaniline;hydrochloride CAS No. 2247103-66-6

6-Bromo-3-chloro-2-fluoroaniline;hydrochloride

Cat. No. B2869047
CAS RN: 2247103-66-6
M. Wt: 260.92
InChI Key: VEXGHUTUSPELHA-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-fluoroaniline;hydrochloride is a chemical compound that has attracted scientific attention due to its promising biological and chemical properties. It is an aniline derivative .


Molecular Structure Analysis

The molecular structure of 6-Bromo-3-chloro-2-fluoroaniline;hydrochloride is represented by the InChI code 1S/C6H4BrClFN.ClH/c7-3-1-2-4(8)5(9)6(3)10;/h1-2H,10H2;1H . The molecular weight is 260.92 .


Physical And Chemical Properties Analysis

6-Bromo-3-chloro-2-fluoroaniline;hydrochloride is a powder . It has a molecular weight of 260.92 . The storage temperature is room temperature .

Scientific Research Applications

Photophysical Properties and Photodegradation

A study by Freccero et al. (2003) explored the photochemistry of haloanilines, highlighting the significance of homolytic and heterolytic paths in their photochemical reactions. These pathways are crucial for understanding the photostability and photodegradation of halogenated aromatic compounds, which can have implications for environmental pollutant degradation and the design of light-sensitive materials. The research indicates that solvent polarity and the presence of water significantly affect the efficiency of photodegradation, particularly for compounds with halogen substituents similar to 6-Bromo-3-chloro-2-fluoroaniline hydrochloride (Freccero, Fagnoni, & Albini, 2003).

Synthesis and Structural Analysis of Halogenated Derivatives

Chernikova et al. (2015) reported on the synthesis and structural analysis of halogenated uracil derivatives, which share a common theme with the study compound in terms of halogenation. Their work demonstrates the utility of halogenated compounds in synthesizing complex molecules with potential applications in medicinal chemistry and materials science. Theoretical calculations and structural analyses provide insights into the orientation and electronic effects of halogen substituents on molecular stability and reactivity (Chernikova, Khursan, Spirikhin, & Yunusov, 2015).

Chemical Transformations and Synthetic Applications

Shipov et al. (2013) described the synthesis and chemical transformations of silacyclanes derived from amino acids, demonstrating the versatility of halogenated compounds in organic synthesis. Their work showcases the potential of such compounds in creating novel molecular structures with unique properties, which could be relevant for the development of new pharmaceuticals or materials (Shipov et al., 2013).

Environmental Remediation

Theiss et al. (2014) reviewed the application of layered double hydroxides (LDHs) for the removal of halogenated compounds from water, underscoring the environmental significance of studying halogenated anilines like 6-Bromo-3-chloro-2-fluoroaniline hydrochloride. Their research highlights the challenges and strategies in mitigating the environmental impact of halogenated pollutants, suggesting avenues for the development of more effective remediation technologies (Theiss, Couperthwaite, Ayoko, & Frost, 2014).

Safety and Hazards

6-Bromo-3-chloro-2-fluoroaniline;hydrochloride is considered hazardous. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Pharmacokinetics

It’s known that aniline derivatives are generally well-absorbed and can be metabolized through various pathways, including hydroxylation . These metabolic processes can significantly impact the compound’s bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-3-chloro-2-fluoroaniline hydrochloride . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name

6-bromo-3-chloro-2-fluoroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN.ClH/c7-3-1-2-4(8)5(9)6(3)10;/h1-2H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXGHUTUSPELHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrCl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-chloro-2-fluoroaniline;hydrochloride

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